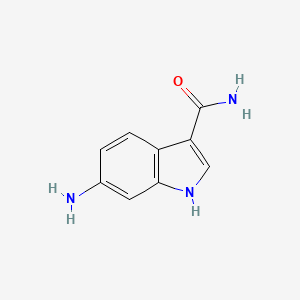

6-amino-1H-indole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-5-1-2-6-7(9(11)13)4-12-8(6)3-5/h1-4,12H,10H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISCUBRFKFQKCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249460-91-0 | |

| Record name | 6-amino-1H-indole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 6-amino-1H-indole-3-carboxamide and its Precursors

Traditional synthetic routes to 6-aminoindoles often commence from readily available starting materials like ortho-nitrotoluenes and o-nitroanilines. One established method involves the Fischer indole (B1671886) synthesis, where a key step is the cyclization of a phenylhydrazone derivative. For instance, the synthesis of 6-nitroindole (B147325) derivatives can be achieved by the Fischer cyclization of the appropriate nitrophenylhydrazone, which can then be reduced to the corresponding 6-aminoindole (B160974). zenodo.org Polyphosphoric acid is often employed as the cyclizing agent in these reactions. zenodo.org

Another approach starts with o-nitroaniline derivatives. For example, N-(5-acylamino-2-nitrophenyl)glycine esters can be cyclized in a basic medium to yield 5-acylaminobenzimidazole N-oxides, which can be further converted to the desired 5-amino derivatives. rsc.org While this example illustrates a route to benzimidazoles, similar strategies can be adapted for indole synthesis. However, direct cyclization of N-(o-nitrophenyl)glycine derivatives with a free amino group at the 5-position can be challenging due to the deactivating effect of the amino group on the nitro group. rsc.org

To improve efficiency and reduce the number of synthetic steps, one-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of indole derivatives. nih.govumich.edu A notable one-pot, two-step method has been developed for the synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides. nih.govnih.gov In this sequence, a nucleophilic aromatic substitution (SNAr) reaction first generates a 2-cyano-2-(2-nitrophenyl)acetamide intermediate. nih.govnih.gov This is followed by a reduction/cyclization process, often using a reducing agent like zinc powder in the presence of an iron salt, to afford the 2-amino-indole-3-carboxamide product. nih.govnih.gov

MCRs that involve the indole nucleus are also well-documented. nih.govumich.edu For instance, the Ugi reaction, a four-component reaction, can be utilized to construct complex indole carboxamide derivatives in a single step. umich.edu These strategies offer significant advantages in terms of atom economy and operational simplicity.

The formation of the amide bond in indole-3-carboxamides is a critical step that often requires the use of specific coupling agents and activators. Common reagents used to convert a carboxylic acid to a carboxamide include:

Carboxylic Acid Activators: Reagents like oxalyl chloride or thionyl chloride can convert the carboxylic acid to a more reactive acid chloride intermediate. nih.gov

Coupling Agents: A wide array of coupling agents are employed to facilitate amide bond formation. These include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI or WSC.HCl), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt). nih.govnih.gov Other phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (BOP) and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HCTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (TBTU) are also effective. nih.gov

Bases: Organic bases such as N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA) are frequently added to neutralize acids formed during the reaction and to facilitate the coupling process. nih.govnih.gov 4-Dimethylaminopyridine (DMAP) can also be used as a catalyst. nih.gov

Palladium-catalyzed reactions have also been instrumental in the synthesis of indole-3-carboxamides through carbonylation reactions. nih.govbeilstein-journals.org For example, the direct monoaminocarbonylation of indole derivatives using a palladium catalyst like Pd(dppf)Cl₂ can regioselectively produce indol-3-amides. nih.govbeilstein-journals.org

Table 1: Common Reagents in Indole Carboxamide Synthesis

| Reagent Class | Examples | Function |

| Carboxylic Acid Activators | Oxalyl chloride, Thionyl chloride | Converts carboxylic acid to a more reactive species (e.g., acid chloride). nih.gov |

| Coupling Agents | EDCI (WSC.HCl), HOBt, BOP, HCTU, TBTU | Facilitates the formation of the amide bond between a carboxylic acid and an amine. nih.govnih.gov |

| Bases | DIPEA, Triethylamine, DMAP | Neutralizes acidic byproducts and can catalyze the coupling reaction. nih.govnih.gov |

| Catalysts | Pd(dppf)Cl₂, Me₂AlCl | Catalyzes specific C-C or C-N bond formations, including carbonylation reactions. nih.govnih.govbeilstein-journals.org |

Derivatization Strategies for Structural Modification

To explore the structure-activity relationships of this compound derivatives, various positions on the indole scaffold can be functionalized.

The indole nitrogen (N1) is a common site for modification. The slightly acidic N-H group can be deprotonated with a base and subsequently reacted with an electrophile. researchgate.net For instance, N-alkylation can be achieved using alkyl halides. The introduction of different substituents at the N1 position can significantly influence the biological activity of the resulting compounds.

The indole ring is susceptible to electrophilic substitution, with the C3 position being the most reactive. researchgate.net However, with appropriate strategies, other positions can be functionalized.

C2-Substitution: If the C3 position is blocked, electrophilic substitution can occur at the C2 position. researchgate.net Additionally, certain multicomponent reactions can directly lead to C2-substituted indoles. nih.gov

C4, C5, and C7-Substitution: Functionalization of the benzene (B151609) portion of the indole ring (C4, C5, and C7) is more challenging due to lower reactivity. researchgate.net However, methods such as directed metalation, where a directing group on the indole nitrogen guides a metal catalyst to a specific C-H bond, have been developed to achieve site-selective arylation and other transformations at these positions. researchgate.netprinceton.edu For example, chromium tricarbonyl complexes of indoles have been shown to direct nucleophilic attack to the C4 and C7 positions. princeton.edu

Modifications at the Carboxamide Moiety

The carboxamide group at the C3 position of the indole ring is a key site for chemical modification, allowing for the introduction of diverse substituents and the construction of more complex molecules. A primary method for this modification is through amide coupling reactions. Indole-3-carboxylic acids can be coupled with a variety of amines or amino acid esters to form N-substituted carboxamides. arkat-usa.org This reaction is typically facilitated by standard peptide coupling reagents.

For instance, the coupling of indole-2-carboxylic acids with the antiviral drug rimantadine (B1662185) has been achieved using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of hydroxybenzotriazole (B1436442) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA). nih.gov While this example pertains to the indole-2-carboxamide, the chemical principle is directly applicable to the 3-carboxamide isomer. Such modifications are pivotal in exploring the structure-activity relationships of these compounds.

Furthermore, the carboxamide moiety can serve as a handle for intramolecular cyclization reactions, leading to the formation of complex polycyclic indole structures. Indole-2-carboxamides have been utilized as precursors in palladium-catalyzed reactions to construct indolo[3,2-c]quinolinones, a class of compounds with significant biological activity. rug.nlrsc.org This strategy highlights the versatility of the carboxamide group as a key element in the synthesis of fused indole ring systems. rsc.org

A variety of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate have been synthesized through an efficient Ullmann-type intramolecular arylamination, utilizing a CuI-K3PO4-DMF system. nih.gov This method provides a direct route to modify the nitrogen of the carboxamide precursor under mild conditions.

Table 1: Examples of Reagents for Carboxamide Modification

| Reagent/Catalyst System | Purpose | Reference |

| EDC·HCl, HOBt, DIPEA | Amide coupling with amines | nih.gov |

| Pd(OAc)2 | Intramolecular cyclization | rug.nl |

| CuI, K3PO4, DMF | Intramolecular amination | nih.gov |

Strategic Incorporations for Probe Development

To investigate the biological targets and mechanisms of action of indole derivatives, the core structure can be strategically functionalized with reporter tags, such as fluorescent molecules or biotin (B1667282). These chemical probes are invaluable tools for biochemical and cell-based assays.

Biotinylation: Biotin is a popular tag due to its high-affinity interaction with streptavidin. Biotinylated indoles have been developed as bifunctional probes to detect indole-binding proteins. nih.govresearchgate.net The general strategy involves functionalizing the indole nucleus at various positions, including C5 or C6, with a linker arm, which is then coupled to the carboxyl group of biotin. nih.govresearchgate.net This approach allows for the capture and identification of interacting proteins. The biotin tag can be detected using streptavidin conjugated to an enzyme like alkaline phosphatase or horseradish peroxidase, which generates a colorimetric or chemiluminescent signal. nih.gov

Fluorescent Labeling: Fluorescent probes are essential for visualizing molecular processes in living systems. Indole-based scaffolds can be derivatized with fluorophores to create such probes. For example, novel fluorescent compounds have been synthesized by coupling indole derivatives with other aromatic systems, resulting in molecules with a wide range of emission wavelengths. mdpi.com

Indole-carboxamide derivatives themselves can be designed as fluorescent sensors. A quinoline-functionalized indole-2-carboxamide has been synthesized and shown to act as a selective "On-Off" fluorescent sensor for iron (Fe³⁺) ions. researchgate.net The design of such probes often involves incorporating a metal-coordinating moiety into the indole-carboxamide structure. The binding of the target ion then modulates the fluorescence properties of the molecule. researchgate.net Another strategy involves attaching a known fluorophore, such as coumarin (B35378) 343, to the indole-based ligand to generate a fluorescent probe. nih.gov

Table 2: Examples of Tags for Indole Probe Development

| Tag | Type | Application | Reference |

| Biotin | Affinity Tag | Detection of protein binding | nih.govresearchgate.net |

| Coumarin 343 | Fluorescent Tag | Imaging and detection | nih.gov |

| Quinoline | Fluorescent Sensor | Metal ion detection | researchgate.net |

Reaction Mechanisms of this compound and its Analogs

The chemical reactivity of the indole nucleus is rich and complex, characterized by a π-electron-rich system that influences its interactions with both electrophiles and nucleophiles.

Nucleophilic and Electrophilic Reactivity Profiles

The indole ring is inherently nucleophilic due to the delocalization of the lone pair of electrons on the nitrogen atom across the bicyclic system. This makes it susceptible to electrophilic substitution. The C3 position is generally the most nucleophilic and therefore the most common site of electrophilic attack. However, the reactivity can be modulated by substituents on the ring.

The amino group at the C6 position in this compound is an electron-donating group, which further enhances the nucleophilicity of the indole ring, particularly at the C5 and C7 positions. Conversely, the carboxamide group at C3 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack.

While the indole ring itself is nucleophilic, certain derivatives can be designed to act as electrophiles. For example, 1-methoxy-6-nitroindole-3-carbaldehyde, an analog where the activating amino group is replaced by a deactivating nitro group, serves as a versatile electrophile. It undergoes regioselective nucleophilic substitution at the C2 position with various nucleophiles. The presence of the electron-withdrawing nitro group at C6 and the aldehyde at C3 makes the C2 position sufficiently electrophilic to react with nitrogen- and carbon-centered nucleophiles.

The indole nitrogen, while typically a weak acid, can be deprotonated under basic conditions to form a highly nucleophilic indolide anion. This anion can then readily participate in nucleophilic substitution reactions.

Intramolecular Rearrangements and Tautomerism

Indole derivatives can undergo various intramolecular rearrangements, leading to the formation of new structural isomers. One notable example is the Smiles rearrangement, which involves the intramolecular nucleophilic aromatic substitution of an activated aryl ring. This has been observed in the synthesis of N-arylated indoles, where a diaryl ether intermediate rearranges to form the N-arylated indole product. nih.gov

Tautomerism, the interconversion of structural isomers through the migration of a proton, is also relevant to indole chemistry. Indole-3-pyruvic acid, a related metabolite, exists in equilibrium between its keto and enol tautomers. nih.gov The stability and reactivity of these tautomers can differ significantly. For the this compound, several tautomeric forms are possible, including amide-imidic acid tautomerism of the carboxamide group and amino-imino tautomerism of the 6-amino substituent. The predominant tautomeric form in a given environment will depend on factors such as solvent polarity and pH. The study of β-ketoamides has shown that they can exist as a mixture of keto and enol forms in solution, a principle that can be extended to the understanding of the carboxamide functionality. researchgate.net

Cycloaddition Reactions and Complex Scaffold Formation

Cycloaddition reactions are powerful tools for the construction of complex, polycyclic scaffolds from relatively simple starting materials. The indole ring can participate in such reactions, leading to a rapid increase in molecular complexity.

A significant example is the dearomative (3+2) cycloaddition reaction. 3-Substituted indoles can react with α-haloketones in a diastereoselective annulation to yield highly functionalized cyclopenta-fused indoline (B122111) compounds. acs.org Similarly, catalytic asymmetric (3+2) cycloadditions between 2-indolylmethanols and various alkenes have been developed to produce chiral cyclopenta[b]indole (B15071945) scaffolds with high enantioselectivity. acs.org These reactions often proceed through the formation of an electrophilic intermediate from the indole derivative, which is then intercepted by the dienophile.

Multicomponent reactions (MCRs) combined with subsequent cyclizations also provide efficient pathways to complex indole-based structures. For instance, an Ugi four-component reaction involving an indole-2-carboxylic acid can be followed by an intramolecular palladium-catalyzed cyclization to generate indolo[1,2-a]quinoxalines. nih.gov

Furthermore, acid-catalyzed cascade reactions of certain indole derivatives can lead to unexpected and novel polycyclic systems. An attempt to form a 3,4-macrocyclized indole resulted in the serendipitous formation of a complex tetracyclic indole skeleton through an intramolecular ring contraction, highlighting the potential for discovering new scaffolds through the exploration of indole reactivity. researchgate.netmdpi.com These reactions underscore the utility of the indole nucleus as a versatile platform for building diverse and complex molecular architectures. rsc.org

Spectroscopic and Spectrometric Data for this compound Remains Elusive in Publicly Available Literature

A comprehensive search for advanced spectroscopic and spectrometric data for the chemical compound this compound has yielded no specific experimental results for its detailed structural elucidation. Despite the compound being commercially available from several chemical suppliers, published research containing its nuclear magnetic resonance (NMR) and vibrational spectroscopy data is not readily accessible in the public domain.

The requested analysis, which includes Proton (¹H) and Carbon-13 (¹³C) NMR, DEPTQ, two-dimensional NMR techniques (HSQC, HMBC), Fourier Transform Infrared (FTIR), and Raman spectroscopy, is fundamental for the unambiguous confirmation of the molecular structure of a synthesized compound. However, literature searches did not uncover any studies presenting this complete characterization for this compound.

While data exists for structurally related compounds—such as the parent indole-3-carboxamide, various N-substituted indoles, and other positional isomers like 5-amino-1H-indole-3-carboxamide—this information cannot be directly extrapolated to accurately represent the specific spectral characteristics of the 6-amino isomer. The position of the amino group on the indole ring significantly influences the electronic environment of the molecule, which in turn leads to unique chemical shifts in NMR spectroscopy and distinct vibrational modes in FTIR and Raman spectroscopy.

For instance, a study on 6-amidinoindole, a compound synthesized from 6-cyanoindole, provides detailed FTIR, ¹H NMR, and ¹³C NMR characterization, but the amidino group at the 6-position and the lack of the 3-carboxamide moiety make this data an unsuitable proxy. ukm.my Similarly, research is available for complex spiro[indole-3,4′-pyridine]-3′-carboxamides which, despite the "amino" and "carboxamide" nomenclature, possess a vastly different and more complex scaffold. mdpi.com

General principles of Raman spectroscopy have been described for various indolic molecules and amino acids, establishing it as a powerful tool for detecting and distinguishing related compounds. nih.govnih.gov These studies underscore the technique's sensitivity to subtle structural changes, reinforcing the need for specific data for each unique compound.

Without dedicated studies on the synthesis and characterization of this compound, a detailed and scientifically accurate article on its spectroscopic and spectrometric elucidation, as per the requested outline, cannot be generated at this time. The creation of such an article would require access to primary research data that is not currently available in the searched scientific databases and literature.

Advanced Spectroscopic and Spectrometric Elucidation of Molecular Structure

High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous determination of a compound's elemental composition. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to four or more decimal places. Such precision allows for the differentiation between molecules that may have the same nominal mass but differ in their elemental makeup. In the structural elucidation of novel or synthesized compounds like 6-amino-1H-indole-3-carboxamide, HRMS is indispensable for confirming the molecular formula.

The process involves ionizing the sample, commonly using soft ionization techniques such as Electrospray Ionization (ESI), to produce intact molecular ions, primarily the protonated molecule [M+H]⁺. These ions are then guided into a high-resolution mass analyzer, for instance, a Time-of-Flight (TOF) or Orbitrap analyzer. The analyzer meticulously measures the m/z of the ion, yielding an experimentally observed mass.

This observed mass is then compared against a theoretically calculated mass for a proposed molecular formula. The calculated mass is derived from the sum of the exact masses of the most abundant isotopes of each constituent element (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O). The minuscule difference between the observed and calculated mass, known as the mass error and typically expressed in parts per million (ppm), serves as a critical indicator of the correctness of the proposed formula. A very low mass error, generally below 5 ppm, provides high confidence in the assigned elemental composition.

For this compound, with a proposed molecular formula of C₉H₉N₃O, the theoretical exact mass of the neutral molecule is calculated based on the precise masses of its constituent atoms. The confirmation of this formula through HRMS would involve observing a protonated molecular ion [M+H]⁺ in the mass spectrum at an m/z value that closely matches the calculated exact mass for C₉H₁₀N₃O⁺.

Detailed research findings from the analysis of related indole (B1671886) compounds demonstrate the power of this technique. For instance, in the characterization of a related derivative, 6-amidinoindole, HRMS analysis provided a calculated molecular ion peak [M+H]⁺ at 160.0869, which was in strong agreement with the observed peak at 160.0865. ukm.my This level of accuracy was crucial in confirming the successful synthesis and structure of the target molecule. ukm.my Similarly, complex structures incorporating the indole nucleus, such as newly synthesized spiro[indole-3,4′-pyridine] derivatives, have their intricate molecular formulas confirmed using ESI-HRMS, with observed mass errors often below 1 ppm.

While specific experimental HRMS data for this compound is not publicly available in the cited literature, the established methodology guarantees that such analysis would be a definitive step in its structural verification. The expected data from such an analysis is presented in the table below, based on the theoretical calculations for the compound.

Table 1: HRMS Data for Molecular Formula Confirmation of this compound

| Molecular Formula | Ion Species | Calculated m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|---|

| C₉H₉N₃O | [M+H]⁺ | 176.0818 | Data not available | Data not available |

| C₉H₉N₃O | [M+Na]⁺ | 198.0638 | Data not available | Data not available |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide deep insights into electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) studies detailing the electronic structure and reactivity of 6-amino-1H-indole-3-carboxamide were found in the available literature. Such studies would typically involve the calculation of molecular orbitals, electron density distribution, and reactivity descriptors (e.g., Fukui functions, electrostatic potential maps) to predict the most likely sites for electrophilic and nucleophilic attack. While DFT has been applied to various indole (B1671886) carboxamide derivatives to explore their chemical behavior, dedicated research on the 6-amino substituted version is not apparent. nih.govtandfonline.com

Prediction of Spectroscopic Properties (e.g., UV-Vis, Vibrational Frequencies)

There are no available studies that present predicted spectroscopic properties, such as UV-Vis absorption maxima and vibrational frequencies (IR/Raman spectra), for this compound based on computational methods. These predictions, typically performed using time-dependent DFT (TD-DFT) for UV-Vis spectra and frequency calculations for vibrational spectra, are valuable for interpreting experimental data and confirming the molecular structure.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape of a molecule and its interactions with biological targets.

Conformational Analysis and Stability Predictions

Specific computational studies on the conformational analysis and stability of this compound are not documented in the searched scientific literature. A conformational analysis would identify the most stable three-dimensional arrangements of the molecule by exploring the rotation around its single bonds. These predictions are fundamental for understanding its biological activity, as the conformation often dictates how a molecule can interact with a receptor.

Molecular Docking for Ligand-Target Interactions

While molecular docking studies have been performed on a wide array of indole derivatives to investigate their potential as enzyme inhibitors or receptor ligands, no specific molecular docking simulations for this compound have been published. mdpi.comnih.govnih.gov Such studies would provide insights into the binding affinity and interaction patterns of this compound with specific biological targets, which is a critical step in drug discovery and design.

Molecular Dynamics Simulations of Binding Events

A thorough review of scientific literature reveals a notable absence of specific studies focused on the molecular dynamics (MD) simulations of this compound binding events. While computational methods are frequently employed to study related indole derivatives, dedicated research detailing the dynamic binding behavior of this particular compound with specific biological targets is not publicly available at this time.

Molecular dynamics simulation is a powerful computational technique used to understand the physical movement of atoms and molecules over time. In the context of drug discovery and molecular biology, MD simulations provide invaluable insights into how a ligand, such as this compound, might interact with a protein target. These simulations can elucidate the stability of the ligand-protein complex, map out the specific atomic interactions that govern binding, and calculate the free energy of binding, which is a measure of the binding affinity.

A typical MD simulation study of a binding event would involve several key steps. Initially, a starting structure of the protein-ligand complex, often obtained from molecular docking studies, is prepared. This complex is then placed in a simulated physiological environment, including water molecules and ions. The system is then subjected to a set of physical equations of motion, and the trajectory of each atom is calculated over a defined period, often ranging from nanoseconds to microseconds.

Analysis of the resulting trajectories can reveal critical information about the binding event. For instance, researchers can identify key amino acid residues in the protein's binding pocket that form stable hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. The simulation can also highlight conformational changes in both the ligand and the protein upon binding, providing a dynamic picture that is not available from static methods like docking alone.

Given the absence of specific research for this compound, no detailed research findings or data tables can be presented. The potential of this compound as a ligand for various protein targets remains to be explored through such computational investigations, which would be a critical step in elucidating its mechanism of action and guiding further experimental studies.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Identification of Key Pharmacophoric Features

The biological activity of indole-3-carboxamide derivatives is dictated by a combination of essential structural elements known as pharmacophoric features. These features enable the molecule to interact with its biological target, such as a receptor or enzyme, in a specific manner.

The core pharmacophore consists of:

The Indole (B1671886) Ring: This bicyclic aromatic system often engages in hydrophobic and π-stacking interactions within the target's binding site. Its planar structure is a critical anchor for many derivatives. nih.gov

The Carboxamide Moiety at C3: This group is a vital interaction point, capable of acting as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen). nih.gov The flexibility of the carboxamide group, allowing it to adopt different conformations (cis or trans relative to the indole NH), can be decisive for inhibitory activity. nih.gov

The Amino Group at C6: The presence of an amino group at the C6 position introduces a key polar feature. It can participate in hydrogen bonding or form salt bridges, significantly influencing binding affinity. In some designs, this amine serves as an attachment point for creating prodrugs, which are designed for specific release mechanisms in the body. acs.org

Molecular docking and 3D-QSAR studies have confirmed that the indole ring and the carboxamide moiety are crucial for the inhibitory activity of this class of compounds against various enzymes. nih.gov Bioisosteric replacement of the indole with other scaffolds often leads to a reduction in potency, highlighting the importance of this specific ring system. acs.org

Positional and Substituent Effects on Biological Activity

The biological activity of the 6-amino-1H-indole-3-carboxamide scaffold can be finely tuned by altering the position and nature of various substituents. Structure-activity relationship (SAR) studies have provided detailed insights into how these modifications influence potency and selectivity.

Indole N1 Position: Substitution at the indole nitrogen (N1) can significantly impact activity. For a series of Na+/H+ exchanger inhibitors, derivatives with an alkyl or substituted alkyl group at the N1 position demonstrated higher in vitro activity. nih.gov Specifically, incorporating a fluorobenzyl group at this position has been shown to stabilize compounds and reduce metabolic clearance rates in synthetic cannabinoid receptor agonists. mdpi.com

Indole Ring Positions (C2, C5): The placement of the primary carboxamide group is critical. Studies comparing isomers have shown that moving the carbonylguanidine group to the C2 position of the indole ring most effectively improved Na+/H+ exchanger inhibitory activity. nih.gov For other targets, such as the CB1 receptor, substitutions on the indole ring are also pivotal. The introduction of a chloro or fluoro group at the C5 position was found to enhance the potency of indole-2-carboxamide allosteric modulators. nih.gov In another study on anti-trypanosomal agents, small, electron-donating groups like methyl, cyclopropyl, or methoxy (B1213986) at the C5 position were favored over electron-withdrawing groups such as halogens. acs.org

Carboxamide Side Chain: The substituent attached to the amide nitrogen is a primary point of diversification and a major determinant of activity.

For CB1 receptor agonists, SAR studies have investigated various amide side chains to optimize activity. nih.gov

In a series of antimycobacterial agents, bulky head groups like 1-adamantyl and 2-adamantyl attached to the amide were found to be optimal. nih.gov Furthermore, for analogs with a para-substituted aniline (B41778) attached, bulky, electron-withdrawing, and lipophilic para-substitutions (e.g., chloro, bromo) resulted in increased activity. nih.gov

The following table summarizes the observed effects of various substitutions on the biological activity of indole carboxamide derivatives.

| Position | Substituent Type | Effect on Activity | Example Target/Activity | Citation |

| Indole N1 | Alkyl, Substituted Alkyl | Increased Potency | Na+/H+ Exchanger Inhibition | nih.gov |

| Indole N1 | Fluorobenzyl | Increased Stability, Reduced Clearance | Cannabinoid Receptor Agonism | mdpi.com |

| Indole C2 | Carboxamide (vs. other positions) | Increased Potency | Na+/H+ Exchanger Inhibition | nih.gov |

| Indole C3 | Short Alkyl Groups | Enhanced Potency | CB1 Receptor Modulation | nih.gov |

| Indole C5 | Chloro (Cl), Fluoro (F) | Enhanced Potency | CB1 Receptor Modulation | nih.gov |

| Indole C5 | Small, Electron Donating Groups (e.g., -CH₃, -OCH₃) | Increased Potency | Anti-Trypanosomal | acs.org |

| Indole C5 | Electron Withdrawing Groups (e.g., -Cl, -CF₃) | Inactive | Anti-Trypanosomal | acs.org |

| Amide-N | 1-Adamantyl, 2-Adamantyl | Optimal Potency | Antimycobacterial | nih.gov |

| Amide-N-Aryl | para-Bromo, para-Chloro | Increased Potency | Antimycobacterial | nih.gov |

Stereochemical Influences on Activity Profiles

When a chiral center is present in a molecule, the different stereoisomers (enantiomers or diastereomers) can exhibit vastly different biological activities. This is because biological targets like receptors and enzymes are themselves chiral, leading to specific stereochemical requirements for optimal binding.

For indole carboxamide derivatives, stereochemistry has been shown to be a critical factor:

Synthetic Cannabinoid Receptor Agonists (SCRAs): In valinate and tert-leucinate indole and indazole-3-carboxamide SCRAs, the (S)-enantiomer is significantly more potent than the corresponding (R)-enantiomer. mdpi.com

CB1 Receptor Agonists: The development of novel tricyclic indole-3-carboxamides as conformationally restricted analogs revealed that the CB1 agonist activity was dependent on the absolute configuration of the chiral center within the tricyclic ring system. nih.gov

Spiro-Indole Derivatives: In more complex structures, such as spiro[indole-3,4'-pyridine] derivatives, the products of synthesis are often mixtures of stereoisomers. nih.gov The alkylation of spiro[indole-3,4′-pyridine]-2′-thiolates can result in products that exist as a mixture of stereoisomers, which can exhibit different properties and activities. nih.gov

These findings underscore the importance of controlling stereochemistry during synthesis or separating stereoisomers to obtain compounds with the desired activity profile and to better understand the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models provide mathematical equations that can predict the activity of new, unsynthesized analogs, thereby guiding drug design and optimization.

For indole carboxamide derivatives, several QSAR studies have been conducted:

3D-QSAR for Enzyme Inhibitors: 3D-QSAR calculations have been used to create models for indole-2-carboxamide derivatives, helping to understand the ideal conformation, subsite interactions, and hydrogen bonding patterns of the inhibitors. nih.gov These models can suggest specific modifications, such as adding hydroxyethylaminocarbonyl or hydroxyethylhydrazinocarbonyl groups to the carboxamide, to improve hydrogen bonding interactions. nih.gov

QSAR for CB1 Receptor Antagonists: A QSAR study performed on a series of indole-2-carboxamides as potential anti-obesity agents revealed specific structural requirements for CB1 antagonistic activity. researchgate.net The model indicated that the electrostatic potential at certain atoms was a key determinant of potency. Specifically, an increase in the electrostatic potential charge at atom number 3 was favorable for activity, while an increase at atoms 8 and 9 was detrimental. researchgate.net This suggests that placing an electron-releasing group at position 3 and electron-withdrawing groups at positions 8 and 9 could enhance the antagonistic activity. researchgate.net These models provide a rational basis for designing more potent compounds. nih.gov

Strategies for Lead Optimization and Analogue Design

Lead optimization is the process of modifying a biologically active lead compound to improve its potency, selectivity, and pharmacokinetic properties. For the this compound scaffold and its relatives, several strategies have been employed.

Systematic SAR Exploration: A primary strategy involves the systematic synthesis of analogues to explore the SAR around the core scaffold. This includes varying substituents at different positions on the indole ring and the amide side chain to build a comprehensive understanding of their effects on activity. acs.orgnih.gov

Bioisosteric Replacement and Scaffold Hopping: This strategy involves replacing parts of the molecule with other chemical groups (bioisosteres) that retain similar physical or chemical properties.

In the search for anti-trypanosomal agents, the indole core of an active series was replaced with other scaffolds like isoquinoline, azaindole, benzofuran, and benzimidazole; however, all of these changes resulted in a loss of potency, confirming the indole's importance. acs.org

A more successful approach for developing antimycobacterial agents involved a scaffold-opening strategy. To enhance solubility while retaining the necessary pharmacophore, the indole ring was "opened" by removing the C3-CH group, yielding an acetamide (B32628) series that showed promising activity. nih.gov

Prodrug Approach: The amino group at the C6 position is a suitable handle for creating prodrugs. This involves attaching a promoiety that can be cleaved in vivo to release the active drug, potentially improving delivery to a specific target or overcoming solubility issues. acs.org

Mechanistic Investigations of Biological Interactions

Enzyme Inhibition Studies

Indole-3-carboxamide derivatives have been identified as potent inhibitors of various enzymes, a property largely attributed to the ability of the carboxamide moiety to form hydrogen bonds with enzyme active sites. nih.gov The indole (B1671886) ring itself also plays a crucial role in the inhibitory activity of these compounds. nih.gov

Identification of Enzyme Targets

The structural motif of indole-3-carboxamide is found in inhibitors of a diverse range of enzymes. Studies have shown that the presence of a carboxamide group at either the 2 or 3 position of the indole ring confers unique inhibitory properties against various enzymes and proteins. nih.gov

Identified enzyme targets for indole carboxamide derivatives include:

Human Liver Glycogen Phosphorylase (HLGP): Docking studies have revealed that the indole ring and the carboxamide group are critical for the inhibitory activity against HLGP. nih.gov Hydrogen bonding between the indole nitrogen and the backbone carbonyl of Glu190, along with other interactions, contributes to the binding. nih.gov

Cholinesterases: As mentioned, both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are targets for certain indole-based inhibitors. nih.govmdpi.com

Bacterial Regulator Protein PqsR: Spiro[indole-3,4'-pyridine] derivatives containing a carboxamide moiety have shown affinity for the PqsR protein of Pseudomonas aeruginosa, suggesting potential as antibacterial agents. mdpi.comresearchgate.net

IKKβ-kinase and Phosphodiesterase-V: 2-Aminoindoles, which are structurally related to the title compound, are key components of inhibitors for these enzymes. nih.gov

Analysis of Binding Site Interactions (Active Site vs. Allosteric Site Modulation)

The interaction of indole derivatives with enzymes can occur at either the active (orthosteric) site or at an allosteric site, a location topographically distinct from the primary binding site. nih.gov Binding at an allosteric site can modulate the enzyme's activity without directly competing with the natural substrate.

For example, in the context of cholinesterase inhibition, some inhibitors bind directly to the active site, while others, like donepezil, interact with the peripheral anionic site (PAS), which can be considered a type of allosteric site. nih.gov This interaction at the PAS can influence the conformation of the active site and affect substrate binding and catalysis. The ability of a molecule to bind to either the active site, an allosteric site, or both, as seen with mixed-type inhibitors, is a key determinant of its pharmacological profile. nih.gov

Receptor Binding and Modulation

Beyond enzyme inhibition, indole carboxamides are also recognized for their ability to bind to and modulate the function of various receptors, particularly G-protein coupled receptors (GPCRs).

Ligand-Receptor Interaction Profiling

The indole-2-carboxamide scaffold has been extensively studied as a template for developing allosteric modulators of the cannabinoid type 1 (CB1) receptor. acs.org Structure-activity relationship (SAR) studies have highlighted several key features for effective binding and modulation:

The indole ring itself is crucial for binding to the allosteric site. nih.gov

A linear alkyl group at the C3 position of the indole ring significantly influences the allosteric modulation of the orthosteric binding site. nih.gov

The carboxamide functionality at the C2 position is critical for the allosteric effects. nih.gov

Derivatives of indole-3-carboxamide, such as sumatriptan, are known agonists of serotonin (B10506) 5-HT1B and 5-HT1D receptors. wikipedia.org The interaction profile is dictated by the specific substitutions on the indole core and the carboxamide nitrogen.

Allosteric Modulation of Receptor Function

Allosteric modulators offer a more nuanced approach to receptor pharmacology compared to simple agonists or antagonists. They can fine-tune the receptor's response to its endogenous ligand. Indole-2-carboxamides have been identified as potent allosteric modulators of the CB1 receptor. acs.orgnih.gov

For instance, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) is a well-known allosteric modulator of the CB1 receptor. nih.gov It enhances the binding of agonists but antagonizes agonist-induced G-protein coupling. nih.gov Further optimization of this scaffold has led to the identification of compounds with even greater potency and cooperativity. For example, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide was identified as a potent CB1 allosteric modulator with a high binding cooperativity. acs.orgnih.gov These findings underscore the potential of the indole carboxamide framework in designing sophisticated receptor modulators.

Specific Receptor Subtypes as Targets (e.g., serotonin receptors)

While direct studies on "6-amino-1H-indole-3-carboxamide" and its affinity for serotonin (5-HT) receptors are not extensively detailed in the available research, the broader class of indole-based compounds is well-known for interacting with these receptors. The structural similarity of the indole core to serotonin allows these molecules to act as ligands. For example, antiemetic drugs like ondansetron (B39145) and tropisetron (B1223216) are indole derivatives that function as 5-HT3 receptor antagonists. mdpi.com

Research into conformationally restricted analogues of 5-carboxamidotryptamine, a known serotonin receptor agonist, has shed light on the structural requirements for receptor selectivity. One such analogue, (+/-) 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole, which incorporates a rigid carbazole (B46965) structure, demonstrates selectivity for the 5-HT1D receptor subtype. capes.gov.bracs.orgnih.govdrugbank.com This suggests that the spatial arrangement of the amino and carboxamide groups, which are also present in this compound, is a critical determinant of which serotonin receptor subtype it may bind to and whether it acts as an agonist or antagonist. acs.org

The 5-HT6 receptor, which is primarily expressed in the brain, is a target for various indole-containing antipsychotic and antidepressant drugs. nih.gov These receptors are coupled to Gs proteins and modulate cyclic AMP (cAMP) production, influencing neuronal growth and cholinergic transmission. nih.gov The potential for indole derivatives to interact with this and other serotonin receptor subtypes underscores a key area for mechanistic investigation. nih.gov

Interactions with Other Biomolecules

Modulation of Protein-Protein Interactions (e.g., inhibition of alpha-synuclein (B15492655) and tau protein aggregation)

A significant area of investigation for aminoindole carboxamides is their potential to interfere with the protein aggregation processes that characterize neurodegenerative diseases like Alzheimer's and Parkinson's. prf.org These conditions are associated with the misfolding and aggregation of proteins such as tau and alpha-synuclein (α-syn) into neurofibrillary tangles and Lewy bodies, respectively. prf.orgnih.gov

Studies on a series of aminoindole carboxamide derivatives have shown that these small molecules can inhibit the formation of both oligomers and mature fibrils of tau and α-syn. prf.orgnih.gov The anti-aggregation activity is evaluated using biophysical methods like Thioflavin T (ThT) fluorescence assays, which measure the formation of amyloid fibrils. nih.gov

Research has demonstrated that the position of the amino group on the indole ring influences the inhibitory activity. For instance, 4-aminoindole (B1269813) carboxamide derivatives were found to be more potent inhibitors of α-syn and tau (specifically the 2N4R isoform) aggregation compared to their 5-aminoindole (B14826) counterparts. nih.govresearchgate.net This highlights the importance of the specific isomer in mediating these biological effects. The mechanism is thought to involve non-covalent interactions that stabilize the protein monomers or redirect them from the aggregation pathway. nih.gov

| Compound Class | Target Protein | Observed Effect | Key Findings |

|---|---|---|---|

| Aminoindole Carboxamides | Tau (2N4R isoform) | Inhibition of fibril and oligomer formation. prf.orgnih.gov | Demonstrated anti-fibrillary activity in ThT fluorescence assays. prf.org |

| Aminoindole Carboxamides | Alpha-synuclein (α-syn) | Inhibition of fibril and oligomer formation. prf.orgnih.gov | 4-aminoindole derivatives showed better activity than 5-aminoindole derivatives. nih.govresearchgate.net |

| Amide derivative 8 (a 4-aminoindole carboxamide) | Alpha-synuclein (α-syn) | Reduced inclusion formation in cells. nih.govresearchgate.net | Effective at a concentration of 40 μM in M17D neuroblastoma cells. nih.govresearchgate.net |

DNA Binding and Intercalation Studies

The interaction of indole derivatives with DNA is another critical area of mechanistic study. Certain compounds containing the 6-aminoindole (B160974) scaffold have been investigated as DNA alkylating agents. nih.gov These molecules are designed to fit into the minor groove of the DNA helix, a region typically rich in AT base pairs. nih.gov

One study focused on the enantiomers of a complex derivative, 6-amino-3-(chloromethyl)-1-[(5,6,7-trimethoxyindol-2-yl)carbonyl]indoline (amino-seco-CI-TMI). nih.gov This research found that the compound covalently binds to DNA, specifically forming an adduct with adenine (B156593) at the N3 position. nih.gov This alkylation event is the basis of its cytotoxic effect. Polyacrylamide gel electrophoresis assays confirmed that adenine was the sole site of alkylation for both the racemic mixture and the individual enantiomers. nih.gov Interestingly, the two enantiomers displayed different sequence selectivities, with the (+)-(S) enantiomer being three times more cytotoxic than the (-)-(R) enantiomer. nih.gov This stereospecificity underscores the precise geometric requirements for effective DNA binding and alkylation.

While this demonstrates that a 6-aminoindoline core can be part of a DNA-alkylating agent, it is important to note that intercalation is a different binding mode. Intercalation involves the insertion of a planar molecule between the base pairs of DNA. The planarity of the indole ring system could potentially allow for such interactions, but specific intercalation studies for "this compound" itself are not prominently featured in the reviewed literature.

Effects on Cellular Signaling Pathways

The biological effects of indole derivatives are often mediated through their influence on various cellular signaling pathways. Given their ability to interact with receptors and other biomolecules, these compounds can trigger cascades that affect cell proliferation, apoptosis, and inflammation.

For example, indole-based allosteric modulators of the cannabinoid CB1 receptor have been shown to influence G-protein coupling activity and activate the ERK1/2 pathway. nih.gov Indole derivatives have also been studied as inhibitors of protein kinases, which are central components of signaling pathways that regulate cell growth and development. mdpi.com Many kinase inhibitors target the ATP-binding site, and the indole scaffold is a common feature in compounds designed to inhibit kinases like EGFR, VEGFR-2, and PI3K/AKT/mTOR. nih.govmdpi.com

Furthermore, some indole compounds can modulate cell cycle progression. Studies on novel indole derivatives have shown they can up-regulate the expression of the cell cycle inhibitor p21 and down-regulate Cyclin D, leading to cell cycle arrest and inhibition of cancer cell proliferation. The interaction with receptors like the 5-HT6 serotonin receptor can also initiate specific signaling cascades, such as the stimulation of adenylate cyclase activity and an increase in cAMP levels, which in turn affects downstream targets. nih.gov The diverse signaling pathways potentially modulated by indole compounds highlight their multifaceted biological activity. mdpi.com

Chemical Biology Applications and Tool Development

Development of Fluorescent Probes for Target Engagement Studies

The development of fluorescent probes is a cornerstone of chemical biology, enabling the visualization and quantification of target engagement within a biological system. A fluorescent probe typically consists of a recognition element that binds to the target of interest and a fluorophore that provides a detectable signal.

For 6-amino-1H-indole-3-carboxamide, the indole-3-carboxamide portion could serve as the recognition element for various biological targets. The amino group at the 6-position offers a convenient handle for the covalent attachment of a fluorophore. This can be achieved through a standard nucleophilic substitution reaction where the amino group reacts with a fluorophore containing a reactive group, such as an N-hydroxysuccinimidyl (NHS) ester or an isothiocyanate.

Hypothetical Synthesis of a Fluorescent Probe:

| Reactant 1 | Reactant 2 | Product |

| This compound | Fluorescein isothiocyanate (FITC) | 6-(fluorescein-5-yl-thioureido)-1H-indole-3-carboxamide |

| This compound | Rhodamine B isothiocyanate | 6-(rhodamine-B-thioureido)-1H-indole-3-carboxamide |

Once synthesized, such a probe could be used in target engagement studies. If the parent compound, this compound, is known to bind to a specific protein, the fluorescently labeled version could be used to visualize this interaction in cells or tissues. Changes in the fluorescence signal upon binding, such as an increase in intensity or a shift in the emission wavelength, could provide quantitative data on the extent of target engagement.

Biotinylated Probes for Affinity-Based Proteomics

Affinity-based proteomics is a powerful technique for identifying the protein binding partners of a small molecule. This method relies on the use of a "bait" molecule, typically a biotinylated version of the compound of interest, to "fish out" its interacting proteins from a complex mixture.

Similar to the development of fluorescent probes, the 6-amino group of this compound provides a strategic site for biotinylation. The amino group can be readily acylated with an activated form of biotin (B1667282), such as biotin-NHS ester, to form a stable amide linkage.

Hypothetical Synthesis of a Biotinylated Probe:

| Reactant 1 | Reactant 2 | Product |

| This compound | Biotin-NHS ester | N-(3-carboxamido-1H-indol-6-yl)biotinamide |

The resulting biotinylated probe can be incubated with a cell lysate. The probe, along with any bound proteins, can then be captured using streptavidin-coated beads, which have a very high affinity for biotin. After washing away non-specifically bound proteins, the captured proteins can be eluted and identified by mass spectrometry. This approach would allow for the unbiased identification of the cellular targets of this compound.

Utilization as a Molecular Scaffold for Complex Bioactive Structures

The indole (B1671886) ring is a common scaffold in a multitude of natural products and synthetic drugs, valued for its ability to participate in various biological interactions. nih.gov The this compound structure, with its multiple points for diversification, represents a valuable starting point for the synthesis of more complex and potent bioactive molecules.

The amino group at the 6-position can be a key site for modification. It can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce a wide range of substituents. These modifications can be used to explore the structure-activity relationship (SAR) of a particular biological effect or to improve pharmacokinetic properties.

Furthermore, the indole ring itself can be functionalized at other positions, such as the N1-position or the C2, C4, C5, and C7 positions, through various synthetic methodologies developed for indoles. nih.gov The 3-carboxamide group can also be modified, for instance, by hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides.

Examples of Complex Bioactive Structures Based on Indole-3-Carboxamide Scaffolds:

| Compound Name | Biological Activity |

| Indole-3-carboxamide derivatives | Fructose-1,6-bisphosphatase inhibitors nih.gov |

| N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) | Cannabinoid receptor agonist researchgate.net |

| Sumatriptan | Serotonin (B10506) 5-HT1B/1D receptor agonist wikipedia.org |

By systematically exploring the chemical space around the this compound scaffold, it is plausible to develop novel compounds with a wide range of biological activities, from enzyme inhibitors to receptor modulators.

Future Research Directions and Translational Perspectives Academic Focus

Exploration of Novel Synthetic Pathways for Enhanced Accessibility and Diversity

The future development of therapeutics based on the 6-amino-1H-indole-3-carboxamide core is intrinsically linked to the availability of efficient and versatile synthetic methodologies. While various methods exist for the synthesis of indole-3-carboxamides, further research is needed to enhance accessibility and enable the creation of diverse compound libraries for screening.

One promising avenue is the development of one-pot synthesis procedures. An efficient one-pot, two-step solution-phase method has been described for generating 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides. mdpi.comnih.gov This approach, involving a nucleophilic aromatic substitution followed by a reductive cyclization, could be adapted for the synthesis of 6-amino substituted analogues, offering a streamlined route to the target compound. mdpi.com

Furthermore, multicomponent reactions, such as the Ugi reaction, offer a powerful tool for rapidly generating molecular diversity. The application of such reactions to indole-N-carboxylic acids has been shown to provide expeditious access to a variety of indole (B1671886) carboxamide amino amides. acs.org Exploring similar strategies starting with a 6-amino-indole precursor could significantly expand the chemical space around the core structure.

The functionalization of the indole nucleus is another critical area. Rhodium(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamides with aryl boronic acids has been reported, demonstrating the potential for selective C-C and C-N bond formation. acs.org Investigating similar catalytic systems for the direct and selective functionalization of the this compound scaffold would be highly valuable for creating analogues with tailored properties.

Future synthetic efforts should also focus on methodologies that tolerate a wide range of functional groups, allowing for the introduction of diverse substituents on the aromatic ring and the carboxamide moiety. researchgate.net This will be crucial for structure-activity relationship (SAR) studies and for optimizing the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Advanced Computational Design for Targeted Modulators

The integration of advanced computational techniques is poised to accelerate the discovery and optimization of drug candidates derived from the this compound scaffold. Molecular docking and other in silico methods are powerful tools for predicting binding modes and affinities of small molecules to biological targets, thereby guiding the design of more potent and selective modulators. mdpi.commdpi.comnih.gov

Molecular docking studies have been successfully employed to investigate the interaction of indole-3-carboxamide derivatives with various protein targets. For instance, docking studies on novel spiro[indole-3,4′-pyridine]-3′-carboxamides revealed their affinity for the bacterial regulator protein PqsR of Pseudomonas aeruginosa, with binding energies indicating favorable interactions. mdpi.comresearchgate.net Similarly, in silico studies of N-substituted indole-3-carbaldehyde oxime derivatives have been used to predict their binding modes within the active site of the Helicobacter pylori urease enzyme. mdpi.com

These examples highlight the potential of using computational approaches to identify potential biological targets for this compound and its derivatives. By screening the compound against a panel of known protein structures, it may be possible to generate hypotheses about its mechanism of action.

Furthermore, computational design can guide the synthesis of novel analogues with improved properties. Mechanism-guided computational design has been shown to successfully drive the engineering of enzymes for enhanced catalytic efficiency and altered substrate specificity. nih.gov A similar approach can be applied to the design of small molecule inhibitors or modulators. By understanding the key interactions between the this compound scaffold and its target, researchers can design modifications that enhance binding affinity and selectivity. researchgate.net This iterative cycle of computational design, chemical synthesis, and biological evaluation is a powerful paradigm for modern drug discovery.

| Compound Class | Target Protein | Computational Method | Key Finding |

| Spiro[indole-3,4′-pyridine]-3′-carboxamides | PqsR of P. aeruginosa | Molecular Docking (Autodock Vina) | Predicted binding affinity in the range of -5.8 to -8.2 kcal/mol. mdpi.comresearchgate.net |

| N-substituted indole-3-carbaldehyde oximes | Urease of H. pylori | Molecular Docking (GOLD suite) | Predicted ability to bind to the active site and inhibit the enzyme. mdpi.com |

| Isoxazole-carboxamide derivatives | COX-1 and COX-2 | Molecular Docking | Identified key interactions and selectivity drivers for COX enzymes. nih.gov |

| Indole Carboxamide Derivatives | Mmpl3 of M. tuberculosis | 2D-QSAR, Molecular Docking, MD, DFT | In silico design of potential inhibitors. researchgate.net |

Investigation of Undiscovered Biological Targets and Pathways

While the indole scaffold is present in many approved drugs, the full therapeutic potential of this compound remains to be explored. researchgate.netresearchgate.net Future research should focus on identifying and validating novel biological targets and signaling pathways modulated by this compound, potentially uncovering new therapeutic applications.

One area of interest is in the field of infectious diseases. Indole-3-carboxaldehyde has been identified as an anti-biofilm agent against Vibrio cholerae O1, suggesting that indole-based compounds could offer alternative strategies for controlling bacterial infections. nih.gov Given the structural similarity, it is plausible that this compound or its derivatives could exhibit similar or enhanced anti-biofilm properties. Further investigation into its effects on a range of pathogenic bacteria and the underlying molecular mechanisms is warranted.

Another promising avenue is in the treatment of non-communicable diseases. Novel derivatives of indole-3-carboxylic acid have been designed as angiotensin II receptor 1 (AT1) antagonists with potential antihypertensive activity. nih.gov Screening this compound and its analogues for activity at this and other G-protein coupled receptors could lead to new treatments for cardiovascular diseases.

Furthermore, the development of dual-target or polypharmacological agents is a growing trend in drug discovery. nih.gov Indole-2-carboxamide derivatives have been developed as dual inhibitors of EGFR and CDK2, demonstrating potent antiproliferative activity in cancer cell lines. nih.gov Investigating the potential of this compound to modulate multiple targets simultaneously could lead to more effective and durable therapeutic responses, particularly in complex diseases like cancer. The discovery of novel signaling pathways affected by this compound class will be crucial for understanding their biological effects and for identifying patient populations most likely to benefit from treatment. nih.gov

Development of Advanced Chemical Biology Tools

The this compound scaffold can serve as a valuable starting point for the development of advanced chemical biology tools. These tools, often referred to as chemical probes, are essential for dissecting complex biological processes and for identifying and validating new drug targets. chiosislab.comox.ac.uk

A chemical probe is a small molecule that can be used to study a specific protein or cellular process. chiosislab.com Ideally, a chemical probe should be potent, selective, and have well-characterized in-cell activity. The this compound structure can be systematically modified to generate a "chemical toolbox" for investigating specific biological questions. chiosislab.com

For example, by attaching fluorescent dyes or biotin (B1667282) tags to the this compound core, researchers can create probes for use in microscopy, flow cytometry, and proteomic analyses. chiosislab.com These probes can be used to visualize the subcellular localization of the compound's target or to identify binding partners through pull-down experiments followed by mass spectrometry. Radiolabeled versions of the compound could also be developed for use in imaging studies. chiosislab.com

The development of such chemical tools derived from this compound would not only advance our understanding of its biological function but also facilitate the broader investigation of the pathways it modulates. chiosislab.comox.ac.uk This chemical biology approach, where chemicals are "mutated" to gain biological insights, is a powerful strategy that complements genetic approaches and is integral to modern drug discovery. chiosislab.com

Q & A

Q. What are the recommended protocols for synthesizing 6-amino-1H-indole-3-carboxamide and its derivatives?

Synthesis often involves functionalizing the indole core via bromination, amination, or carboxylation. For example:

- Radical bromination of 1-methylindole-3-carboxylic acid can introduce halogen substituents at the 6-position .

- Palladium-catalyzed cross-coupling reactions enable selective substitution (e.g., introducing amino groups) .

- Hydrolysis of ethyl esters (e.g., ethyl 6-chloro-1H-indole-3-carboxylate) yields carboxylic acid derivatives, which can be converted to carboxamides via coupling reagents .

Key considerations: Optimize reaction conditions (temperature, solvent) to minimize side products.

Q. How should researchers characterize purity and structural integrity of this compound?

Use a combination of:

- HPLC with UV detection (≥98% purity threshold) .

- NMR spectroscopy to confirm substitution patterns (e.g., ¹H NMR for indole NH and carboxamide protons) .

- Mass spectrometry (MS) to verify molecular weight (e.g., M.Wt = 176.17 g/mol for 6-amino-1H-indole-3-carboxylic acid) .

- X-ray crystallography for absolute configuration determination (as demonstrated for structurally related brominated indoles) .

Q. What are the solubility and stability profiles of this compound?

- Solubility : Typically soluble in DMSO or methanol (e.g., stock solutions at 10 mM in DMSO) .

- Storage : Store at room temperature (RT) in anhydrous conditions to prevent hydrolysis of the carboxamide group .

- Stability : Monitor for degradation via HPLC under oxidative or photolytic conditions .

Advanced Research Questions

Q. How do substituents at the 6-position influence biological activity or chemical reactivity?

- Electron-withdrawing groups (e.g., Br, Cl) enhance electrophilic substitution reactivity, enabling nucleophilic displacement reactions .

- Amino groups increase hydrogen-bonding capacity, which may improve binding affinity in enzyme inhibition assays .

- Comparative studies show that 6-bromo derivatives exhibit distinct antimicrobial activity compared to methoxy-substituted analogs due to differences in electron density .

Q. What strategies resolve contradictions in spectral data (e.g., tautomerism or polymorphism)?

- Tautomerism : Use variable-temperature NMR to distinguish between 1H-indole and 2H-indole tautomeric forms, as seen in related compounds like 2H-indazole derivatives .

- Polymorphism : Conduct X-ray diffraction studies to identify crystal packing variations, as demonstrated for 6-bromo-1H-indole-3-carboxylic acid .

- Dynamic light scattering (DLS) can detect aggregation states affecting bioactivity data .

Q. How can researchers design experiments to study enzyme inhibition mechanisms involving this compound?

- Kinetic assays : Use fluorescence-based or colorimetric substrates to measure inhibition constants (Ki) .

- Docking studies : Model interactions with active sites (e.g., leveraging the carboxamide’s hydrogen-bonding capability) .

- Site-directed mutagenesis : Validate binding hypotheses by altering key residues in target enzymes .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Radical vs. electrophilic bromination : Radical methods (e.g., NBS/light) favor 6-position selectivity but require rigorous temperature control .

- Catalytic systems : Pd-based catalysts improve yield in cross-coupling reactions but may require ligand optimization to avoid byproducts .

- Process analytical technology (PAT) : Monitor reactions in real-time via inline spectroscopy to adjust parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.